molecular formula C12H16O2 B7795809 [2-(Cyclopentyloxy)phenyl]methanol

[2-(Cyclopentyloxy)phenyl]methanol

Cat. No. B7795809
M. Wt: 192.25 g/mol
InChI Key: DYGFGEMENDAXQZ-UHFFFAOYSA-N
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Patent
US08008525B2

Procedure details

Salicylaldehyde (1.0 g, 8.2 mmol) was dissolved in DMF (10 mL), cyclopentyl bromide (1.76 mL, 16.4 mmol) and sodium hydride (394 mg, 9.8 mmol) were added thereto, and then the mixture was stirred at room temperature for 2 hours. To the reaction solution was added water, and the reaction mixture was extracted with ethyl acetate. The extract was dried, and then concentrated under reduced pressure. The residue was purified with silica gel column chromatography (hexane/ethyl acetate=100:0 to 90:10) to give an oily matter. The resulting oily matter was dissolved in methanol (10 mL), sodium borohydride (620 mg, 16.4 mmol) was added thereto, and then the mixture was stirred at room temperature for 2 hours. The residue was purified with silica gel column chromatography (hexane/ethyl acetate=100:0 to 70:30) to give the title compound (349 mg, yield 25%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.76 mL
Type
reactant
Reaction Step Two
Quantity
394 mg
Type
reactant
Reaction Step Two
Quantity
620 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
25%

Identifiers

REACTION_CXSMILES
[CH:1](=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[CH:10]1(Br)[CH2:14][CH2:13][CH2:12][CH2:11]1.[H-].[Na+].[BH4-].[Na+]>CN(C=O)C.CO.O>[CH:10]1([O:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[CH2:1][OH:9])[CH2:14][CH2:13][CH2:12][CH2:11]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.76 mL
Type
reactant
Smiles
C1(CCCC1)Br
Name
Quantity
394 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
620 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography (hexane/ethyl acetate=100:0 to 90:10)
CUSTOM
Type
CUSTOM
Details
to give an oily matter
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography (hexane/ethyl acetate=100:0 to 70:30)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCC1)OC1=C(C=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 349 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 22.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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